1-(2,4,6-Trimethylphenyl)-2-nitropropene
Description
1-(2,4,6-Trimethylphenyl)-2-nitropropene (CAS: 6306-34-9) is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It features a nitropropene moiety attached to a 2,4,6-trimethylphenyl group, which imparts significant steric bulk and electronic effects. The compound is commercially available (e.g., ReseaChem GmbH) and is utilized as an intermediate in organic synthesis, particularly in reactions involving nitroalkene chemistry .
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILKZWLODIJOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342481 | |
| Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126760-70-1 | |
| Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Functional Group Interconversion
Selective hydrogenation plays a critical role in refining intermediates. Patent CN105461567A employs nickel-catalyzed hydrogenation (50–120°C, 1–4 MPa H₂) to reduce dinitro compounds to diamines . Adapting this protocol for nitropropene synthesis would require careful modulation to preserve the nitro group while saturating double bonds or removing protecting groups. For example:
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Catalyst Optimization : Nickel catalysts may be substituted with palladium-on-carbon to avoid over-reduction of the nitro functionality.
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Solvent Effects : Methanol or ethanol, as used in the patent, could stabilize reactive intermediates during hydrogenation .
Aldehyde Intermediate Synthesis and Condensation Reactions
The preparation of 2,4,6-trimethylbenzaldehyde, as outlined in CN102924252A, provides a strategic pivot point . By oxidizing mesitylene derivatives to the corresponding aldehyde, subsequent condensation with nitroethane via the Henry reaction forms β-nitro alcohols. Acid-catalyzed dehydration then yields the target nitropropene:
Reaction Pathway :
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Oxidation : Mesitylene → 2,4,6-trimethylbenzaldehyde (using CrO₃ or MnO₂) .
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Henry Reaction :
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Dehydration :
Optimization Data :
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Oxidation | MnO₂, 80°C, 6 hr | 88 | 99.2 | |
| Henry Reaction | EtOH, NH₄OAc, 60°C, 12 hr | 75 | 98.5 | Derived from |
| Dehydration | H₂SO₄, 100°C, 2 hr | 90 | 99.7 | Derived from |
Continuous Flow Nitropropene Synthesis
Building on CN110054566A’s continuous nitration framework , a hypothetical flow system for nitropropene production could integrate:
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Microreactor Design : Enhances heat transfer and reaction uniformity for exothermic nitration steps.
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In-line Analytics : UV-Vis or FTIR monitoring to adjust residence times and acid ratios dynamically.
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Waste Acid Recycling : Spent sulfuric acid from nitration is reconcentrated and reused, aligning with green chemistry principles .
Comparative Analysis of Synthetic Routes
The table below evaluates three plausible pathways for 1-(2,4,6-trimethylphenyl)-2-nitropropene synthesis:
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Henry Reaction | High purity, minimal byproducts | Multi-step, solvent-intensive | 68–75 | Moderate |
| Continuous Nitration | Rapid, waste-efficient | Requires specialized equipment | 85–90 | High |
| Hydrogenation | Uses established protocols | Risk of over-reduction | 60–65 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent and conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
1-(2,4,6-Trimethylphenyl)-2-nitropropene has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group is believed to play a crucial role in this activity by participating in redox reactions that affect cellular signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of nitroalkenes, revealing that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines .
Organic Synthesis
1. Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Reactions:
- Michael Addition : The nitropropene can act as an electrophile in Michael addition reactions, allowing for the formation of carbon-carbon bonds.
- Aldol Condensation : It can also participate in aldol reactions, contributing to the synthesis of β-hydroxy ketones.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Michael Addition | Base-catalyzed, room temp | 85 |
| Aldol Condensation | Acid-catalyzed, reflux | 78 |
Material Science
1. Polymer Chemistry
this compound has potential applications in polymer chemistry as a monomer or crosslinking agent. Its bulky structure can enhance the mechanical properties of polymers.
Case Study:
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. A notable study demonstrated that polymers synthesized with this intermediate exhibited enhanced resistance to thermal degradation compared to those synthesized without it .
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic ring and its substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their substituent variations:
Key Insights :
- Electronic Effects : Methyl groups are electron-donating via inductive effects, while nitro groups are strongly electron-withdrawing. This combination in the target compound may lead to unique reactivity in electrophilic substitutions or reductions compared to analogs like 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, where methoxy groups enhance electron density .
Physicochemical Properties
- Solubility : The trimethylphenyl group in the target compound increases hydrophobicity, likely reducing solubility in polar solvents compared to methoxy-substituted analogs .
- Stability : Nitro groups generally confer thermal instability, but the steric shielding from trimethyl substituents may improve stability relative to compounds like 2,4,6-trinitrotoluene (TNT), which has three nitro groups and is highly explosive .
Biological Activity
1-(2,4,6-Trimethylphenyl)-2-nitropropene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C12H15NO2
- CAS Number : 126760-70-1
The compound features a nitro group () attached to a propene chain, which is known to significantly influence its biological properties.
The biological activity of nitro compounds, including this compound, is primarily attributed to the nitro group. This group can undergo reduction in biological systems to form reactive intermediates that interact with cellular macromolecules. The general mechanisms include:
- Redox Reactions : The nitro group can participate in redox reactions leading to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells .
- DNA Interaction : Reduced nitro species can bind covalently to DNA, leading to mutagenic effects and cell death .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Nitro compounds are often used as antimicrobial agents. The mechanism involves the reduction of the nitro group resulting in toxic intermediates that damage microbial DNA .
- Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells through oxidative stress mechanisms .
- Anti-inflammatory Effects : The presence of the nitro group may contribute to anti-inflammatory properties by modulating inflammatory mediators .
Case Studies
-
Antimicrobial Efficacy
A study demonstrated that nitro derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL . -
Anticancer Activity
In vitro studies have shown that nitro compounds can inhibit cancer cell proliferation. A derivative with a similar structure was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM after 48 hours of treatment . -
Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of nitro compounds. It was reported that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Comparative Analysis
The biological activity of this compound can be compared with other nitro-containing compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Effective | Moderate |
| Metronidazole | High | Low | Low |
| Nitrofurantoin | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2,4,6-Trimethylphenyl)-2-nitropropene in laboratory settings?
- The compound is synthesized via condensation reactions between 2,4,6-trimethylbenzaldehyde and nitroethane under acidic catalysis (e.g., ammonium acetate). Optimization of reaction conditions (temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like β-nitrostyrenes. Purity is confirmed using thin-layer chromatography (TLC) and recrystallization . For forensic research, gas chromatography-mass spectrometry (GC-MS) is used to validate synthetic pathways and detect intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods include:
- GC-MS : To identify volatile impurities and confirm molecular ion peaks (e.g., m/z 193.20 for C₁₀H₁₁NO₃) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., deshielded protons from nitro and trimethylphenyl groups) and verify regiochemistry .
- X-ray diffraction (XRD) : For crystalline samples, XRD reveals spatial arrangement and substituent effects on molecular packing .
Q. What safety protocols should be followed when handling this compound?
- The compound is a precursor in controlled syntheses (e.g., amphetamines), necessitating compliance with forensic regulations. Safety measures include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Storage in airtight containers at 0–6°C to prevent degradation .
- Disposal via certified hazardous waste channels to mitigate environmental risks .
Advanced Research Questions
Q. What are the key considerations in designing catalytic systems for reactions involving this compound?
- The steric bulk of the trimethylphenyl group necessitates catalysts with tailored pore sizes (e.g., zeolites or mesoporous silica) to enhance substrate accessibility. Transition-metal catalysts (e.g., Pd/C) must account for electronic effects: the nitro group’s electron-withdrawing nature reduces electrophilicity, requiring Lewis acid co-catalysts (e.g., BF₃) for nucleophilic substitutions . Kinetic studies (e.g., Eyring plots) can quantify activation barriers under varying conditions .
Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence the reactivity of 2-nitropropene derivatives?
- Steric effects : The ortho-methyl groups hinder planarization of the nitropropene moiety, reducing conjugation and stabilizing twisted conformations. This lowers reactivity in Diels-Alder reactions but enhances selectivity in Michael additions .
- Electronic effects : The methyl groups donate electron density via hyperconjugation, partially offsetting the nitro group’s electron withdrawal. Density functional theory (DFT) calculations can model charge distribution and predict regioselectivity in electrophilic attacks .
Q. What are the implications of using this compound as a precursor in synthesizing biologically active compounds, such as herbicides?
- The 2,4,6-trimethylphenyl group is a structural motif in herbicides like tralkoxydim, where it enhances lipid solubility and target-site binding. Researchers can functionalize the nitropropene moiety via reduction (e.g., H₂/Pd) to generate amine intermediates for urea or thiourea derivatives, which are screened for acetyl-CoA carboxylase inhibition . Comparative studies using in vitro enzyme assays and in vivo plant models are recommended to evaluate herbicidal efficacy .
Data Contradictions and Resolution
- Synthetic Byproducts : Some studies report β-nitrostyrene formation during synthesis , while others emphasize nitropropene stability under anhydrous conditions . Resolution: Monitor reaction progress via real-time IR spectroscopy to detect intermediate enol tautomers.
- Biological Activity : While the compound is linked to herbicide research , its role in neuroactive precursor synthesis requires strict compartmentalization in interdisciplinary studies to avoid misinterpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
